3-(Methylamino)azetidin-2-one,aceticacid
Description
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
acetic acid;3-(methylamino)azetidin-2-one |
InChI |
InChI=1S/C4H8N2O.C2H4O2/c1-5-3-2-6-4(3)7;1-2(3)4/h3,5H,2H2,1H3,(H,6,7);1H3,(H,3,4) |
InChI Key |
CWKYREAHGOOQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC1CNC1=O |
Origin of Product |
United States |
Advanced Characterization and Analytical Research Techniques in Azetidinone Chemistry
Spectroscopic Analysis for Complex Structural Elucidation and Mechanistic Insights.ipb.ptresearchgate.netresearchgate.net
Spectroscopic techniques are indispensable for determining the molecular architecture of newly synthesized azetidinone derivatives. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule, which is crucial for confirming the identity and stereochemistry of compounds like 3-(Methylamino)azetidin-2-one,aceticacid.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications.ipb.ptresearchgate.netnih.govdiva-portal.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a comprehensive analysis of 3-(Methylamino)azetidin-2-one,aceticacid, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR provides information on the number and environment of protons. For the target molecule, distinct signals would be expected for the methylamino group, the protons on the azetidinone ring (at C3 and C4), and the methylene (B1212753) protons of the acetic acid moiety. The coupling constant (J-value) between the protons at C3 and C4 is particularly diagnostic for determining the relative stereochemistry of the substituents on the β-lactam ring. ipb.pt
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, including the characteristic carbonyl carbon of the β-lactam ring (typically δ > 165 ppm) and the carboxylic acid.
Advanced 2D NMR techniques are essential for unambiguous assignment of all signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity between the C3-H and C4-H₂ protons of the azetidinone ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the methylamino group to the C3 position of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly crucial for confirming stereochemistry, such as the cis or trans relationship between substituents on the azetidinone ring, by observing through-space correlations. ipb.ptdiva-portal.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2 (C=O, lactam) | - | ~168-172 | H3, H4 |
| C3 | ~3.5-4.0 (m) | ~55-60 | H4, N-CH₃, H of COOH-CH₂ |
| C4 | ~3.0-3.5 (m) | ~40-45 | H3 |
| N-CH₃ | ~2.4-2.6 (s) | ~30-35 | C3 |
| COOH-CH₂ | ~3.8-4.2 (s) | ~50-55 | C=O (acid), C3 |
| COOH | - | ~170-175 | H of COOH-CH₂ |
Mass Spectrometry for Reaction Monitoring and Pathway Analysis.nih.govresearchgate.netnih.gov
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of 3-(Methylamino)azetidin-2-one,aceticacid by providing a highly accurate mass measurement of its molecular ion.
The fragmentation pattern observed in the MS/MS spectrum offers significant structural information. For the target molecule, characteristic fragmentation would involve the cleavage of the strained β-lactam ring, as well as losses of the substituents.
α-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.eduwhitman.edu
Lactam Ring Cleavage: The four-membered ring can undergo characteristic cleavage, for example, breaking the C2-C3 and N1-C4 bonds.
Loss of Neutrals: The loss of small, stable neutral molecules like CO, CO₂, and acetic acid fragments can be observed. libretexts.org
Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for real-time reaction monitoring. nih.govresearchgate.netnih.gov By analyzing aliquots from a reaction mixture over time, chemists can track the disappearance of starting materials, the appearance of intermediates, and the formation of the final product, thereby optimizing reaction conditions and gaining insights into the reaction pathway.
| m/z Value | Proposed Fragment Structure/Identity |
|---|---|
| 159.0764 | [M+H]⁺: Protonated parent molecule |
| 115.0866 | [M+H - CO₂]⁺: Loss of carbon dioxide from the carboxylic acid |
| 100.0502 | [M+H - CH₂COOH]⁺: Loss of the acetic acid side chain |
| 70.0651 | Fragment from cleavage of the azetidinone ring |
X-ray Crystallography for Absolute Stereochemistry Determination.nih.govnih.govunimi.it
While NMR can provide the relative stereochemistry, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the absolute three-dimensional structure of a molecule in the solid state. unimi.itacs.org This technique is the gold standard for assigning absolute stereochemistry, resolving any ambiguities regarding the cis/trans orientation of substituents on the azetidinone ring.
For 3-(Methylamino)azetidin-2-one,aceticacid, obtaining suitable crystals would allow for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net This data confirms the connectivity and provides incontrovertible proof of the spatial arrangement of the methylamino and acetic acid groups relative to the β-lactam ring. Such structural confirmation is often a prerequisite for studies involving biological activity, where specific stereoisomers may exhibit vastly different effects. nih.gov
| Parameter | Typical Value |
|---|---|
| N1-C2 Bond Length | ~1.35-1.40 Å |
| C2=O Bond Length | ~1.20-1.25 Å |
| C3-C4 Bond Length | ~1.54-1.58 Å |
| N1-C4 Bond Length | ~1.45-1.50 Å |
| C4-N1-C2 Bond Angle | ~90-93° |
Chromatographic and Other Analytical Methods for Purity Assessment and Reaction Progression.researchgate.netresearchgate.net
Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for assessing the purity of the isolated product.
Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The relative polarity of the spots (indicated by their Rf value) provides guidance for developing purification protocols.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the separation, identification, and quantification of components in a mixture. For 3-(Methylamino)azetidin-2-one,aceticacid, a reversed-phase HPLC method would likely be developed to assess its purity. nih.govresearchgate.net The compound would be dissolved in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to the product in the resulting chromatogram is proportional to its concentration, allowing for a precise quantitative determination of purity (e.g., >95%). The method can also be validated to detect and quantify any potential impurities or stereoisomers. nih.gov
| Technique | Primary Application | Typical Parameters for Azetidinones |
|---|---|---|
| TLC | Reaction monitoring, qualitative analysis | Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures |
| Column Chromatography | Purification | Stationary Phase: Silica gel; Eluent system developed based on TLC |
| RP-HPLC | Purity assessment, quantitative analysis | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient with an additive like trifluoroacetic acid |
| LC-MS | Reaction monitoring, impurity profiling | Couples HPLC separation with mass spectrometric detection for enhanced identification |
Computational and Theoretical Studies of 3 Methylamino Azetidin 2 One and Analogues
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity of the complex. rjptonline.orgproquest.comvistas.ac.in This method has been extensively applied to azetidinone analogues to understand their interactions with various biological targets and to guide the design of more potent molecules.
Research findings from docking studies have successfully elucidated the binding modes of novel azetidinone derivatives with a range of protein targets. For instance, studies targeting enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein (enoyl-ACP) reductase, have shown that azetidinone compounds can form stable complexes within the active site. rjptonline.orgproquest.com These interactions are typically characterized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues. rjptonline.org Similarly, docking studies on furan-azetidinone hybrids against antibacterial targets in E. coli, including enoyl reductase, have identified specific compounds with high binding affinities, suggesting their potential as inhibitors. ijper.org The interactions often involve pi-pi stacking with aromatic residues like tyrosine and phenylalanine at the active site. ijper.org
In the context of anticancer research, molecular docking has been employed to evaluate the inhibitory potential of azetidin-2-one (B1220530) derivatives against targets like the epidermal growth factor receptor (EGFR). researchgate.net These in-silico analyses have identified derivatives with binding scores comparable to or even exceeding those of known reference inhibitors, highlighting their promise as novel anti-proliferative agents. researchgate.net The primary goal of these docking simulations is to predict and rank the binding modes and affinities, thereby prioritizing compounds for synthesis and further biological evaluation. rjptonline.orgresearchgate.net
Table 1: Summary of Molecular Docking Studies on Azetidinone Analogues
| Azetidinone Analogue Type | Protein Target | Key Interacting Residues | Predicted Interaction Type | Docking Score/Binding Energy |
|---|---|---|---|---|
| Furan-azetidinone hybrid | E. coli Enoyl Reductase | TYR 146, PHE 94 | Pi-pi stacking | Glide Score: -9.195 |
| Pyrimidine-azetidinone derivative | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Not Specified | Hydrogen bonding | Not Specified |
| Imidazole-azetidinone derivative | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Binding contact with erlotinib (B232) site | PLP Fitness Score: 77.79 |
| Bis-azetidinone compound | Not Specified | Not Specified | Not Specified | Binding Affinity: < -48 kcal/mol |
Pharmacophore Modeling and Virtual Screening for Novel Azetidinone Ligand Identification
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. chemisgroup.uspharmacophorejournal.com This model then serves as a 3D query for virtual screening of large chemical databases to discover novel scaffolds that possess the desired features. frontiersin.orgresearchgate.net
For azetidin-2-one derivatives, pharmacophore models have been developed to understand the structural requirements for various activities, such as tubulin inhibition for anticancer effects. chemisgroup.us A typical pharmacophore model for this class of compounds might consist of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings arranged in a specific spatial orientation. chemisgroup.uspharmacophorejournal.commdpi.com For instance, a five-point pharmacophore hypothesis was successfully used to build 3D-QSAR models for azetidin-2-ones as tubulin-binding agents. chemisgroup.us
Once a statistically validated pharmacophore model is established, it is used to screen databases like the ZINC database, which contains millions of commercially available compounds. frontiersin.org This virtual screening process filters the database to identify "hits"—molecules that match the pharmacophore query. frontiersin.org This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. researchgate.net This integrated approach of pharmacophore modeling and virtual screening has proven effective in identifying structurally diverse and novel azetidinone ligands for various therapeutic targets. chemisgroup.usfrontiersin.org
Table 2: Example Pharmacophoric Features for Azetidinone-Based Inhibitors
| Pharmacophore Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen of the β-lactam ring). | Forms directional interactions with donor groups (e.g., -NH, -OH) in the protein's active site. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system (e.g., a phenyl substituent). | Engages in pi-pi stacking or hydrophobic interactions with aromatic residues of the target. |
| Hydrophobic Group (H) | A nonpolar chemical group (e.g., an alkyl or aryl moiety). | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Azetidinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.comnih.gov QSAR models are invaluable for predicting the activity of newly designed compounds and for understanding which physicochemical properties are key drivers of potency. ptfarm.plnih.gov
Numerous QSAR studies have been conducted on azetidinone derivatives to model their antimicrobial and anticancer activities. nih.govchalcogen.roresearchgate.net These studies utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The most influential descriptors are identified through statistical regression analysis. For azetidinones, QSAR models have shown that antimicrobial activity is often governed by topological parameters like the Balaban index (J) and molecular connectivity indices. ptfarm.plnih.govresearchgate.net Other studies have highlighted the importance of thermodynamic properties, electronic descriptors, and steric factors. chalcogen.rostmjournals.in
In a study involving azetidinones derived from dapsone, QSAR models were developed using quantum descriptors obtained from Density Functional Theory (DFT) calculations. researchgate.net The results indicated that properties such as the dipole moment (μ), global softness (σ), and electronegativity (χ) were responsible for the antibacterial activity of the compounds. researchgate.net The statistical validity of these models is typically assessed using metrics like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²cv), with higher values indicating a more robust and predictive model. chalcogen.roresearchgate.netstmjournals.in
Table 3: Selected QSAR Models for Azetidinone Derivatives
| Biological Activity | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|
| Antimicrobial | Topological parameters (Balaban index J), Valence molecular connectivity indices (⁰χv, ¹χv) | Not Specified | ptfarm.plnih.gov |
| Antimicrobial | Thermodynamic, Electronic, and Steric properties | r² = 0.8040, Q² = 0.6189 | chalcogen.ro |
| Antibacterial (vs. E. coli, S. aureus) | Quantum chemical descriptors (Dipole moment μ, Global softness σ, Electronegativity χ) | R² = 0.992, Q²cv = 0.987 | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties and for studying the mechanisms of chemical reactions. nih.gov In the context of azetidinones, DFT calculations have provided crucial insights into their synthesis, reactivity, and electronic characteristics.
One of the most significant applications of DFT in this area has been the study of the Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, which is a primary method for forming the azetidin-2-one ring. mdpi.com DFT calculations have been used to analyze the reaction mechanism, including the transition states and intermediates. These theoretical studies have helped to explain the experimentally observed stereoselectivity of the reaction, concluding that the reaction's performance is mainly dependent on the electrocyclic ring-closure step. mdpi.com
Furthermore, DFT is employed to calculate the molecular descriptors used in advanced QSAR models. researchgate.net Properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and electronegativity can be accurately computed. These electronic descriptors provide a quantitative basis for understanding how the distribution of electrons in an azetidinone molecule influences its interaction with biological targets. researchgate.net DFT studies are also instrumental in exploring the mechanisms of other cycloaddition reactions, helping to determine whether a reaction proceeds through a concerted or stepwise pathway by calculating the activation energies for each proposed route. mdpi.compku.edu.cn
Table 4: Applications of DFT in Azetidinone Research
| Application Area | Specific Focus | Key Insights Provided |
|---|---|---|
| Reaction Mechanisms | Staudinger [2+2] Cycloaddition | Elucidation of transition state structures, explanation of stereoselectivity, determination of the rate-determining step. mdpi.com |
| QSAR Studies | Calculation of Quantum Descriptors | Provides electronic properties (dipole moment, softness, electronegativity) that correlate with biological activity. researchgate.net |
| Electronic Structure | HOMO-LUMO Energy Gaps | Helps to understand chemical reactivity and the kinetic stability of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net This technique provides a detailed, dynamic view of ligand-protein interactions, conformational flexibility, and the stability of the resulting complex. mdpi.com For azetidinone derivatives, MD simulations are used to refine the static snapshots provided by molecular docking and to assess the stability of predicted binding poses.
Table 5: Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Description | Information Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. A stable RMSD suggests a stable complex. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein, particularly around the binding site. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Reveals the key hydrogen bonding interactions that anchor the ligand in the active site. mdpi.com |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Provides insights into conformational changes and the overall stability of the protein's fold during the simulation. mdpi.com |
Biomolecular Interactions and Mechanistic Studies of Azetidinone Derivatives Pre Clinical Focus
Enzyme Inhibition Mechanisms by Azetidinones
The inherent ring strain of the β-lactam ring makes its amide bond highly susceptible to nucleophilic attack, a property that is central to its function as an enzyme inhibitor. mdpi.com This reactivity allows azetidinone derivatives to act as acylating agents, forming covalent bonds with nucleophilic residues—most commonly serine or cysteine—in the active sites of target enzymes. This acylation event typically leads to a stable, often irreversible, acyl-enzyme complex that renders the enzyme inactive. mdpi.comnih.gov This fundamental mechanism underpins the inhibition of a diverse range of enzymes, from bacterial cell wall transpeptidases to human serine proteases and histone deacetylases.
Penicillin-Binding Protein (PBP) and D,D-Transpeptidase Inhibition
The primary mechanism of action for classic β-lactam antibiotics, such as penicillins and cephalosporins, is the inhibition of Penicillin-Binding Proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically D,D-transpeptidases, that catalyze the final steps of peptidoglycan synthesis, the essential component of the bacterial cell wall. nih.govbepls.com This process involves the formation of peptide cross-links between adjacent glycan strands, which provides structural integrity to the cell wall. bepls.com
Azetidinone-based antibiotics function as suicide inhibitors by mimicking the D-alanyl-D-alanine substrate of the PBP. chula.ac.th The strained β-lactam ring is attacked by a catalytic serine residue in the PBP active site. nih.govbepls.com This nucleophilic attack results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. nih.govbepls.com This acylation is effectively irreversible, sequestering the enzyme and preventing it from carrying out the transpeptidation reaction. researchgate.net The disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death. nih.gov
β-Lactamase Inhibition and Strategies for Overcoming Bacterial Resistance
One of the most significant challenges to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. bepls.com To counteract this, azetidinone-based β-lactamase inhibitors have been developed and are often co-administered with β-lactam antibiotics.
Prominent examples include clavulanic acid, sulbactam, and tazobactam. mdpi.com These molecules are themselves β-lactams and act as "suicide inhibitors." mdpi.com They bind to the active site of the β-lactamase enzyme, which proceeds to attack the inhibitor's β-lactam ring, forming an acyl-enzyme intermediate. mdpi.com This intermediate then undergoes internal chemical rearrangements to form a highly stable, cross-linked species that permanently inactivates the enzyme. mdpi.com By neutralizing the β-lactamase enzymes, these inhibitors protect the partner antibiotic, allowing it to effectively inhibit PBPs. mdpi.com The inhibitory potency of these compounds varies depending on the specific β-lactamase enzyme. researchgate.net
| Inhibitor | Target β-Lactamase | IC₅₀ (nM) |
|---|---|---|
| Clavulanic Acid | TEM-1 | 60 |
| Clavulanic Acid | SHV-1 | 80 |
| Sulbactam | TEM-1 | 3,600 |
| Sulbactam | SHV-1 | 46,000 |
| Tazobactam | TEM-1 | 96 |
| Tazobactam | SHV-1 | 120 |
Data derived from comparative studies of inhibitor potency against plasmid-mediated β-lactamases. researchgate.net
Serine Protease Inhibition (e.g., Human Tryptase, Chymase, Elastase, Thrombin)
The acylating potential of the azetidinone ring has also been exploited to target human serine proteases, which are involved in a variety of physiological and pathological processes, including inflammation and coagulation. Similar to their interaction with PBPs, azetidinone-based inhibitors form a covalent acyl-enzyme complex with the catalytic serine residue in the protease's active site.
For instance, specific azetidinone derivatives have been shown to be potent, time-dependent inhibitors of human leukocyte elastase (HLE) and cathepsin G. The mechanism involves the opening of the β-lactam ring by the active site serine. The resulting acyl-enzyme complex is relatively stable, with one study reporting a reactivation half-life of 48 hours for the HLE-inhibitor complex. This stability suggests a "double hit" mechanism, involving both serine acylation and potential alkylation of a nearby histidine residue. Other derivatives have been designed to selectively inhibit thrombin, a key enzyme in the blood coagulation cascade, demonstrating the versatility of the azetidinone scaffold in targeting different serine proteases.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. HDAC inhibitors disrupt this process, causing hyperacetylation of histones and affecting the expression of genes involved in cell cycle arrest and apoptosis, making them a target for cancer therapy.
The catalytic mechanism of most HDACs involves a zinc ion in the active site. Azetidinone-based HDAC inhibitors are designed with a zinc-binding group. The azetidinone scaffold serves as a core structure to which a linker and a zinc-binding moiety are attached. These inhibitors function by chelating the catalytic zinc ion within the enzyme's active site, which blocks substrate access and inhibits the deacetylase activity. Research has led to the development of diphenyl-azetidin-2-one scaffolds that show nanomolar inhibitory potency and selectivity for specific HDAC isoforms, such as hHDAC6 and hHDAC8.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. EGFR kinase inhibitors typically work by competing with ATP for its binding site in the intracellular kinase domain.
While quinazolines are a more established class of EGFR inhibitors, recent studies have explored the potential of the azetidinone scaffold in this area. Researchers have designed and synthesized novel azetidinone derivatives intended to target the EGFR tyrosine kinase enzyme. In silico molecular docking studies have shown that these compounds can fit into the EGFR active site, and subsequent in vitro assays have confirmed their ability to inhibit the receptor and exhibit anticancer activity against cell lines like A-549 (human lung carcinoma). This research indicates that the azetidinone ring can serve as a valuable core for developing new EGFR kinase inhibitors.
Tubulin Polymerization Inhibition and Cellular Effects
Tubulin is a globular protein that polymerizes into microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization are potent antimitotic drugs used in cancer chemotherapy. One well-known tubulin polymerization inhibitor is combretastatin (B1194345) A-4, which binds to the colchicine (B1669291) site on β-tubulin.
A novel class of tubulin inhibitors has been developed by replacing the ethylene (B1197577) bridge of combretastatin A-4 with a 1,4-diaryl-2-azetidinone ring. This modification creates a rigid, non-isomerizable analogue that locks the molecule in the required cis-configuration for potent activity. These azetidinone-based compounds have demonstrated potent, nanomolar antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. Mechanistic studies confirm that these compounds directly inhibit tubulin polymerization in vitro. This inhibition leads to a disruption of the microtubule network, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis, a process known as mitotic catastrophe.
| Compound | Antiproliferative IC₅₀ (MCF-7 cells) | Tubulin Polymerization Inhibition (IC₅₀) |
|---|---|---|
| Combretastatin A-4 | ~1-10 nM (Varies) | ~2.3 µM |
| Azetidinone Analogue 28 | 7 nM | 1.37 µM |
| Azetidinone Analogue 29 | 10 nM | N/A |
| Azetidinone Analogue 41 | 0.8 nM | Significant Inhibition |
Data from studies on azetidinone analogues of combretastatin A-4.
Molecular Mechanisms of Cholesterol Absorption Inhibition
Azetidinone derivatives have been a focal point in the development of cholesterol absorption inhibitors. The primary mechanism of action for these compounds involves the interference with the uptake of dietary and biliary cholesterol from the small intestine into the circulatory system. wikipedia.org While initially, these compounds were explored as potential inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol within intestinal cells, further studies revealed no direct correlation between their in vivo cholesterol-lowering effects and in vitro ACAT inhibition. nih.gov
The key molecular target for the cholesterol absorption inhibition activity of azetidinones, such as the well-studied compound ezetimibe, has been identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein. researchgate.net This protein is a critical transporter located on the brush border membrane of enterocytes in the small intestine. By binding to NPC1L1, azetidinone derivatives block the uptake of cholesterol into these cells. researchgate.net This action reduces the amount of cholesterol available for incorporation into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body. wikipedia.org The subsequent reduction in cholesterol delivery to the liver leads to an upregulation of hepatic LDL receptor activity, which in turn increases the clearance of circulating LDL cholesterol. wikipedia.org
The interaction between azetidinone compounds and their molecular target is highly specific, as evidenced by clear structure-activity relationships. nih.gov This specificity suggests a well-defined binding site and a targeted mechanism of action rather than a general disruption of lipid metabolism. nih.gov
Inhibition of Human Cytomegalovirus Protease and Acyl-CoA Cholesterol Acyltransferase
Beyond their role in cholesterol metabolism, azetidinone derivatives have been investigated for their potential as inhibitors of various enzymes, including human cytomegalovirus (HCMV) protease and Acyl-CoA: Cholesterol Acyltransferase (ACAT). nih.govnih.gov
Human Cytomegalovirus (HCMV) Protease Inhibition:
Monocyclic β-lactams, the core structure of azetidinones, have been identified as potent and selective inhibitors of HCMV protease. nih.gov This protease is essential for the replication of the virus, making it an attractive target for antiviral drug development. nih.gov The inhibition of HCMV protease by azetidinone derivatives represents a promising avenue for the development of novel anti-HCMV therapies. nih.gov Research in this area has focused on both peptidyl and non-peptidic series of these inhibitors, with a focus on optimizing their structure-activity relationships. nih.gov
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition:
| Enzyme Target | Effect of Azetidinone Derivatives | Therapeutic Potential |
| Human Cytomegalovirus (HCMV) Protease | Potent and selective inhibition | Antiviral agents for HCMV infections |
| Acyl-CoA: Cholesterol Acyltransferase (ACAT) | In vitro inhibition | Modulation of cholesterol metabolism |
Studies on Molecular Targets and Signaling Pathways (in vitro and cell-based)
Modulation of Cellular Proliferation and Apoptosis Pathways
The modulation of cellular proliferation and the induction of apoptosis are key strategies in anticancer drug discovery. Some heterocyclic compounds with structural similarities to azetidinones have demonstrated the ability to influence these pathways. For instance, a marine-derived yaequinolone derivative, CHNQD-02792, has been shown to suppress the proliferation of colorectal cancer cells and induce apoptosis. mdpi.com Mechanistic studies revealed that this compound exerts its effects through the modulation of the MAPK signaling pathway, specifically by inhibiting the phosphorylation of ERK and JNK. mdpi.com Furthermore, it was found to induce G2/M phase cell cycle arrest by inhibiting CDK1 expression and to promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Caspase-3 and Bax. mdpi.com While this research was not conducted on "3-(Methylamino)azetidin-2-one,aceticacid" itself, it provides a plausible framework for the potential mechanisms by which azetidinone derivatives could exert antiproliferative and pro-apoptotic effects.
| Pathway/Protein | Effect of CHNQD-02792 | Cellular Outcome |
| MAPK Signaling (ERK, JNK) | Inhibition of phosphorylation | Regulation of cell proliferation and survival |
| CDK1 | Inhibition of expression | G2/M phase cell cycle arrest |
| Bcl-2 | Downregulation | Promotion of apoptosis |
| Caspase-3, Bax | Upregulation | Execution of apoptosis |
Receptor Antagonism/Agonism (e.g., Vasopressin V1a Receptor)
Azetidinone derivatives have been successfully developed as antagonists for specific G protein-coupled receptors, demonstrating their versatility as modulators of cellular signaling. A notable example is the identification and optimization of azetidinones as potent and selective antagonists of the vasopressin V1a receptor. nih.govnih.govresearchgate.net The initial lead compound, LY307174, was discovered through molecular similarity screening and exhibited an IC50 of 45 nM at the human V1a receptor. nih.govnih.gov Subsequent structure-activity relationship studies led to the development of compounds with significantly improved affinity, achieving Ki values of less than 1 nM. nih.govnih.gov These efforts highlight the potential of the azetidinone scaffold in the design of high-affinity receptor antagonists for therapeutic applications.
| Compound | Receptor Target | Affinity (IC50/Ki) |
| LY307174 | Human Vasopressin V1a | IC50 = 45 nM |
| Optimized Derivatives | Human Vasopressin V1a | Ki < 1 nM |
Investigations into Other Pre-clinical Biological Activities and Their Underlying Mechanisms
Antimicrobial Action Against Specific Strains and Fungi
The β-lactam ring is a well-established pharmacophore in antimicrobial agents, and numerous azetidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govaip.orgpharmatutor.orgscholarsresearchlibrary.com These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govpharmatutor.orgscholarsresearchlibrary.com
For example, certain newly synthesized azetidinone derivatives have demonstrated significant antifungal activity against Colletotrichum capsici, with potencies comparable to the standard drug fluconazole. nih.gov In another study, methoxy-substituted thiazolylindolylazetidinone and imidazolylindolylazetidinone exhibited excellent antibacterial activity against Bacillus subtilis. aip.org The latter compound also showed excellent antifungal activity against Aspergillus niger. aip.org The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
| Compound Type | Target Organism | Observed Activity |
| Azetidinone derivatives | Escherichia coli | Moderate to significant antibacterial activity |
| Azetidinone derivatives | Bacillus subtilis | Excellent antibacterial activity |
| Azetidinone derivatives | Aspergillus niger | Moderate to excellent antifungal activity |
| Azetidinone derivatives | Colletotrichum capsici | Significant antifungal activity, comparable to fluconazole |
Anticancer Mechanisms in Various Cell Lines
Azetidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and often depend on the specific substitutions on the azetidinone ring.
One notable approach involves the synthesis of 3-chloro-azetidin-2-one derivatives. These compounds have shown promising antiproliferative activity, particularly against human breast cancer cell lines such as MCF-7 and SKBR3. nih.gov The introduction of a chlorine atom at the C3 position of the azetidinone ring appears to be a critical modification for enhancing cytotoxic effects. While the precise molecular targets are still under investigation, it is hypothesized that these derivatives may interfere with key signaling pathways involved in cancer cell proliferation and survival.
Furthermore, other synthetic strategies have focused on creating novel azetidinone-based compounds with the aim of improving bioavailability and anticancer efficacy. nih.gov Research in this area continues to explore the structure-activity relationships of different azetidinone derivatives to develop more potent and selective anticancer agents.
Anti-inflammatory Response Mechanisms
The anti-inflammatory properties of azetidinone derivatives are a significant area of preclinical research. These compounds have been shown to modulate various pathways involved in the inflammatory cascade. While the specific mechanisms for all derivatives are not fully elucidated, some studies suggest that their action may be related to the inhibition of enzymes that play a crucial role in the production of pro-inflammatory mediators.
The structural diversity of azetidinones allows for the design of molecules with specific anti-inflammatory profiles. For instance, the incorporation of certain pharmacophores into the azetidinone scaffold has been explored to enhance their anti-inflammatory potential. derpharmachemica.com
Antitubercular Activity and Target Identification
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Azetidinone derivatives have emerged as a promising class of compounds in this regard. mdpi.com Their mechanism of action is often attributed to the inhibition of enzymes essential for the synthesis of the bacterial cell wall, a pathway famously targeted by β-lactam antibiotics like penicillin. derpharmachemica.com
However, the specific molecular targets within Mycobacterium tuberculosis can vary depending on the azetidinone derivative. Researchers are actively working on identifying these targets to design more effective and specific antitubercular drugs. This includes exploring how modifications to the azetidinone structure can improve its efficacy against different strains of the bacterium. mdpi.com
Antioxidant Properties and Radical Scavenging Mechanisms
Certain azetidinone derivatives have been found to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity.
For example, studies on new N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have demonstrated excellent antioxidant potential in various assays, including ferric reducing power, total antioxidant activity, and DPPH radical scavenging. mdpi.com In some cases, the antioxidant activity of these synthetic azetidinones is comparable to that of well-known antioxidants like ascorbic acid. mdpi.com The antioxidant capacity is often influenced by the nature of the substituents on the aromatic rings attached to the azetidinone core.
Anticonvulsant and Central Nervous System Activities
Azetidinone derivatives have also been investigated for their potential effects on the central nervous system (CNS), including anticonvulsant activity. The four-membered ring structure is believed to play a role in their ability to cross the blood-brain barrier and interact with CNS targets.
The design and synthesis of novel azetidinones are being pursued to explore their therapeutic potential for neurological disorders. While the exact mechanisms are still under investigation, it is thought that these compounds may modulate the activity of certain neurotransmitter systems or ion channels involved in neuronal excitability. derpharmachemica.com
Anti-HIV, Antiparkinsonian, and Antidiabetic Mechanistic Studies
The versatility of the azetidinone scaffold has led to its exploration in a wide range of therapeutic areas, including as potential anti-HIV, antiparkinsonian, and antidiabetic agents.
In the context of HIV, research is ongoing to understand how azetidinone derivatives might inhibit viral replication. For Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons, studies have shown that certain azetidinone derivatives can interact with dopamine (B1211576) receptors. researchgate.net Specifically, some synthesized compounds have been evaluated for their effects on tremor, rigidity, and other parkinsonian symptoms, with further studies aimed at elucidating their mode of action on dopamine receptor binding in the brain. researchgate.net
Furthermore, some azetidinone derivatives have been identified as potential antidiabetic agents. mdpi.com The mechanisms behind this activity are still being explored but may involve the modulation of key enzymes or signaling pathways related to glucose metabolism.
The broad spectrum of biological activities exhibited by azetidinone derivatives underscores their importance as a versatile scaffold in medicinal chemistry. Further research is needed to fully elucidate the mechanisms of action of these compounds and to develop new therapeutic agents based on this remarkable heterocyclic core.
Azetidinone Derivatives As Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis
Precursors for β-Amino Acids, β-Amino Alcohols, and Peptidomimetics
Chirally pure azetidin-2-ones are extensively used as precursors for the synthesis of β-amino acids and their derivatives, which are crucial components of many biologically active molecules and peptidomimetics. The strained β-lactam ring can be selectively cleaved to furnish acyclic structures with well-defined stereochemistry.
The hydrolysis of 3-amino-β-lactams is a direct route to obtaining α,β-diamino acids. For instance, the hydrolysis of enantiopure 3-amino-β-lactams using strong acidic conditions, such as 6 M hydrochloric acid, can yield the corresponding α,β-diamino acids in quantitative yields. nih.gov This method preserves the stereochemistry at the C3 and C4 positions of the starting β-lactam, translating it to the stereocenters of the resulting diamino acid. nih.gov The general transformation is depicted below:
Scheme 1: General hydrolysis of a 3-amino-azetidin-2-one to an α,β-diamino acid.
Furthermore, the reduction of the carbonyl group of the β-lactam ring provides a straightforward method for the synthesis of β-amino alcohols. researchgate.net This transformation can be achieved using various reducing agents, and the resulting 1,3-amino alcohols are valuable building blocks in medicinal chemistry.
The incorporation of β-amino acids derived from azetidinones into peptide chains is a common strategy in the design of peptidomimetics. nih.gov These modified peptides often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their natural counterparts due to their resistance to enzymatic degradation. The rigid conformation of the azetidinone scaffold can also be used to induce specific secondary structures in peptides. nih.gov
A study on the synthesis of 3-amino-2-azetidinone derivatives as analogues of combretastatin (B1194345) A4 highlights the utility of the 3-amino group for further functionalization. nih.gov This amino group allows for the straightforward introduction of various side chains through amide bond formation, leading to a library of compounds with potentially diverse biological activities. nih.govrsc.org
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| (3S,4R)-3-Amino-β-lactam | 6 M HCl | (2S,3R)-α,β-Diamino acid hydrochloride | Synthesis of α,β-diamino acids | nih.gov |
| (3R,4R)-3-Amino-β-lactam | 6 M HCl | (2R,3R)-α,β-Diamino acid hydrochloride | Synthesis of α,β-diamino acids | nih.gov |
| 3,4-trans-3-Amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | Selected carboxylic acid, N,N′-disuccinimidyl carbonate | N-Acyl-3-amino-azetidin-2-one derivatives | Synthesis of peptidomimetics and bioactive molecules | nih.gov |
Stereocontrolled Synthesis of Complex Heterocyclic Systems
The strained four-membered ring of azetidin-2-ones makes them excellent precursors for the stereocontrolled synthesis of a wide array of more complex heterocyclic systems. researchgate.net The ability to control the stereochemistry at the C3 and C4 positions of the β-lactam ring is crucial, as this chirality can be transferred to the newly formed heterocyclic structures.
Ring-expansion reactions of azetidin-2-ones are a powerful tool for the synthesis of larger nitrogen-containing heterocycles such as piperidines and azepanes. These transformations often proceed with a high degree of stereocontrol, allowing for the synthesis of enantiopure products.
Furthermore, the functional groups on the azetidinone ring can be manipulated to participate in intramolecular cyclization reactions. For example, an appropriately positioned nucleophile and electrophile on the side chains of a β-lactam can lead to the formation of fused or spirocyclic heterocyclic systems. The regioselective nitroso Diels-Alder cycloadditions of 3-dienyl-2-azetidinones with nitrosobenzene (B162901) have been reported to generate oxazine-substituted β-lactams in excellent yields. researchgate.net Subsequent amidiolytic ring opening and iodocyclization can lead to the formation of complex pyrroloxazine structures. researchgate.net
The versatility of the β-lactam ring as a synthetic intermediate is also demonstrated in its use for the synthesis of other heterocyclic systems like imidazolidin-2-ones and thiazolidinones. researchgate.net These transformations often involve the cleavage of one or more bonds of the azetidinone ring followed by the formation of new rings.
| Starting Azetidinone Derivative | Reaction Type | Resulting Heterocyclic System | Key Features |
| 3-Dienyl-2-azetidinone | Nitroso Diels-Alder cycloaddition, then ring opening and iodocyclization | Pyrroloxazine | Stereocontrolled formation of a complex bicyclic system |
| Functionalized 3-Amino-2-azetidinone | Ring transformation | Imidazolidin-2-one | Synthesis of five-membered heterocycles |
| Functionalized 3-Amino-2-azetidinone | Ring transformation | Thiazolidinone | Synthesis of sulfur-containing five-membered heterocycles |
Applications in Total Synthesis of Natural Products and Structurally Related Analogues
The synthetic utility of azetidinone derivatives as chiral building blocks has been showcased in the total synthesis of numerous natural products and their structurally related analogues. The pre-existing stereocenters in enantiopure β-lactams can be incorporated into the target molecule, significantly simplifying the synthetic route and ensuring high stereoselectivity.
A notable example is the use of 3-amino-2-azetidinone derivatives in the synthesis of analogues of the natural product combretastatin A4. nih.govrsc.org By incorporating the azetidinone ring into the combretastatin skeleton, the isomerization of the bioactive cis-double bond is prevented, leading to more stable compounds while retaining potent biological activity. nih.gov The synthesis of these analogues often involves the Staudinger reaction to form the β-lactam ring, followed by modification of the 3-amino group to introduce various substituents. nih.gov
The β-lactam synthon methodology, which utilizes the cleavage and modification of the strained ring, has been applied to the synthesis of a variety of natural products, including alkaloids and polyketides. researchgate.net The ability to selectively cleave different bonds of the azetidinone ring provides access to a range of acyclic intermediates that can be further elaborated into complex natural product scaffolds.
| Natural Product/Analogue | Role of Azetidinone Derivative | Synthetic Strategy | Reference |
| Combretastatin A4 Analogues | Chiral building block to enforce specific stereochemistry and prevent isomerization | Staudinger cycloaddition to form the β-lactam ring, followed by functionalization of the 3-amino group | nih.gov |
| Various Alkaloids and Polyketides | Versatile synthetic intermediate | β-Lactam synthon methodology involving selective ring cleavage and further transformations | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Methylamino)azetidin-2-one,acetic acid, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, a related azetidinone derivative was prepared using (4-benzyloxyphenyl)acetic acid and an imine intermediate under optimized coupling conditions (General Method III), yielding a brown oil with a low yield of 6.8% . This highlights challenges in steric hindrance and purification. Alternative routes may involve ring-opening of β-lactams or nucleophilic substitution on azetidinone precursors, but yields often require optimization due to competing side reactions.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/DAD detectors is essential for purity assessment, particularly for detecting metabolites like 5-hydroxy-indole-acetic acid (5-HIAA) or kynurenine pathway derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. For example, NMR can resolve methylamino and acetic acid proton environments, while HRMS validates the molecular formula (C₆H₁₂N₂O₃, MW 160.17) .
Q. What safety protocols are recommended for handling 3-(Methylamino)azetidin-2-one,acetic acid?
- Methodological Answer : Follow GHS hazard guidelines:
- Skin/eye protection : Wear nitrile gloves and chemical goggles due to potential corrosion (Category 1A–1C) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods like molecular docking improve the design of azetidinone-based derivatives?
- Methodological Answer : In silico docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, azetidinone derivatives with Lipinski-compliant structures (MW <500, logP <5) can be prioritized for synthesis. A recent study highlighted the need to validate docking results with experimental assays (e.g., IC₅₀ measurements) and include Lipinski violation data to predict oral bioavailability .
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can they be studied in vitro?
- Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) to identify phase I metabolites. For example, cytochrome P450 enzymes may oxidize the methylamino group, forming hydroxylated derivatives. LC-MS/MS can track metabolites like 2-[carbamimidoyl(methyl)amino]acetic acid (creatine analogs) . Co-incubation with CYP inhibitors (e.g., ketoconazole) clarifies enzyme-specific pathways.
Q. How should researchers address contradictory data in synthesis yields or analytical results?
- Methodological Answer :
- Synthesis optimization : Vary reaction parameters (temperature, solvent polarity) to improve yields. For instance, the 6.8% yield in azetidinone synthesis suggests the need for protecting groups or alternative catalysts (e.g., Pd-mediated cross-coupling).
- Analytical validation : Cross-validate HPLC results with orthogonal techniques (e.g., GC-MS) to resolve discrepancies in metabolite quantification .
Q. What strategies ensure reproducibility in azetidinone derivative synthesis and characterization?
- Methodological Answer :
- Detailed documentation : Report exact molar ratios, reaction times, and purification steps (e.g., column chromatography conditions).
- Peer review : Submit synthetic protocols for third-party validation, as emphasized in revisions of azetidinone docking studies .
- Batch testing : Compare NMR/HRMS data across multiple synthesis batches to confirm consistency .
Data Contradiction and Validation
Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?
- Methodological Answer : Impurities may arise from incomplete purification or degradation. For example, tert-butyl groups in related compounds can hydrolyze under acidic conditions, generating acetic acid byproducts. Use preparative HPLC or recrystallization to isolate the pure compound, and reacquire spectra under standardized conditions (e.g., deuterated DMSO for solubility) .
Q. How to validate the biological activity of azetidinone derivatives when in silico and in vitro results conflict?
- Methodological Answer : Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) and confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). If discrepancies persist, consider off-target effects using proteome-wide screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
